2,4-dibromo-6-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 2-bromobenzoate
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Overview
Description
2,4-DIBROMO-6-[(E)-({2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETAMIDO}IMINO)METHYL]PHENYL 2-BROMOBENZOATE is a complex organic compound characterized by its multiple bromine atoms and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DIBROMO-6-[(E)-({2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETAMIDO}IMINO)METHYL]PHENYL 2-BROMOBENZOATE typically involves multiple steps, including the bromination of phenyl rings and the formation of amide bonds. Common reagents used in these reactions include bromine, acetic acid, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The phenyl groups can be oxidized to form quinones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The bromine atoms can be substituted with other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Sodium hydroxide, ammonia.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines .
Scientific Research Applications
2,4-DIBROMO-6-[(E)-({2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETAMIDO}IMINO)METHYL]PHENYL 2-BROMOBENZOATE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with various molecular targets and pathways. For example, it may inhibit specific enzymes or interfere with cellular signaling pathways, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dibromo-6-nitroaniline
- 2,4-Dibromo-6-chloroaniline
- 2,4-Dibromo-6-methylaniline
Uniqueness
What sets 2,4-DIBROMO-6-[(E)-({2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETAMIDO}IMINO)METHYL]PHENYL 2-BROMOBENZOATE apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C26H23Br3N2O4 |
---|---|
Molecular Weight |
667.2 g/mol |
IUPAC Name |
[2,4-dibromo-6-[(E)-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-bromobenzoate |
InChI |
InChI=1S/C26H23Br3N2O4/c1-15(2)19-9-8-16(3)10-23(19)34-14-24(32)31-30-13-17-11-18(27)12-22(29)25(17)35-26(33)20-6-4-5-7-21(20)28/h4-13,15H,14H2,1-3H3,(H,31,32)/b30-13+ |
InChI Key |
JQFCJXKRJJLVMW-VVEOGCPPSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)N/N=C/C2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC=CC=C3Br |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NN=CC2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC=CC=C3Br |
Origin of Product |
United States |
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